molecular formula C8H16O B12701618 3-Octen-2-ol, (Z)- CAS No. 69668-89-9

3-Octen-2-ol, (Z)-

Cat. No.: B12701618
CAS No.: 69668-89-9
M. Wt: 128.21 g/mol
InChI Key: YJJIVDCKSZMHGZ-SREVYHEPSA-N
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Description

3-Octen-2-ol, (Z)-: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an enol, characterized by the presence of a double bond between the third and fourth carbon atoms in the chain, and a hydroxyl group attached to the second carbon. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Octen-2-ol, (Z)- can be achieved through various synthetic routes. One common method involves the hydroboration-oxidation of 1-octyne. This process includes the addition of borane (BH3) to the triple bond of 1-octyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This reaction yields 3-Octen-2-ol, (Z)- with high regioselectivity and stereoselectivity.

Industrial Production Methods: Industrial production of 3-Octen-2-ol, (Z)- often involves the isomerization of 1-octene in the presence of a suitable catalyst. This method is advantageous due to its scalability and cost-effectiveness. The isomerization process can be catalyzed by transition metal complexes, such as those containing palladium or rhodium, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Octen-2-ol, (Z)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 3-octanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-octen-2-yl chloride.

Common Reagents and Conditions:

    Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) in an appropriate solvent.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: SOCl2 or phosphorus tribromide (PBr3) in an inert atmosphere.

Major Products Formed:

    Oxidation: 3-Octen-2-one

    Reduction: 3-Octanol

    Substitution: 3-Octen-2-yl chloride

Scientific Research Applications

3-Octen-2-ol, (Z)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its role in pheromone signaling in insects and its potential use in pest control.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.

Mechanism of Action

The mechanism of action of 3-Octen-2-ol, (Z)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to olfactory receptors, influencing the perception of odors.

    Pathways Involved: The binding of 3-Octen-2-ol, (Z)- to olfactory receptors activates G protein-coupled receptor (GPCR) pathways, leading to the activation of intracellular signaling cascades that result in the perception of smell.

Comparison with Similar Compounds

    1-Octen-3-ol: Another unsaturated alcohol with a similar structure but differing in the position of the double bond and hydroxyl group.

    3-Octen-2-one: The oxidized form of 3-Octen-2-ol, (Z)-.

    3-Octanol: The reduced form of 3-Octen-2-ol, (Z)-.

Uniqueness: 3-Octen-2-ol, (Z)- is unique due to its specific (Z)-configuration, which influences its physical properties and reactivity. This configuration can affect its boiling point, solubility, and interaction with biological targets, making it distinct from its (E)-isomer and other similar compounds.

Properties

CAS No.

69668-89-9

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-oct-3-en-2-ol

InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h6-9H,3-5H2,1-2H3/b7-6-

InChI Key

YJJIVDCKSZMHGZ-SREVYHEPSA-N

Isomeric SMILES

CCCC/C=C\C(C)O

Canonical SMILES

CCCCC=CC(C)O

Origin of Product

United States

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